

Comparative analysis of the biophysical properties of Mrk-740 and Mrk-740-NC

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Compound of Interest

Compound Name: Mrk-740-NC

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Comparative Biophysical Analysis: Mrk-740 vs. Mrk-740-NC

A Head-to-Head Examination of a Potent PRDM9 Inhibitor and its Inactive Control

This guide provides a detailed comparative analysis of the biophysical properties of Mrk-740, a potent chemical probe for the histone methyltransferase PRDM9, and its structurally similar but inactive negative control, **Mrk-740-NC**. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in epigenetic research and therapeutic discovery.

Mrk-740 has been identified as a selective, substrate-competitive inhibitor of PRDM9, an enzyme implicated in various biological processes, including meiotic recombination and potentially oncogenesis.^{[1][2][3]} Understanding the differential biophysical characteristics of Mrk-740 and its inactive counterpart, **Mrk-740-NC**, is crucial for the accurate interpretation of experimental results and for advancing our understanding of PRDM9's function.

Quantitative Biophysical Data

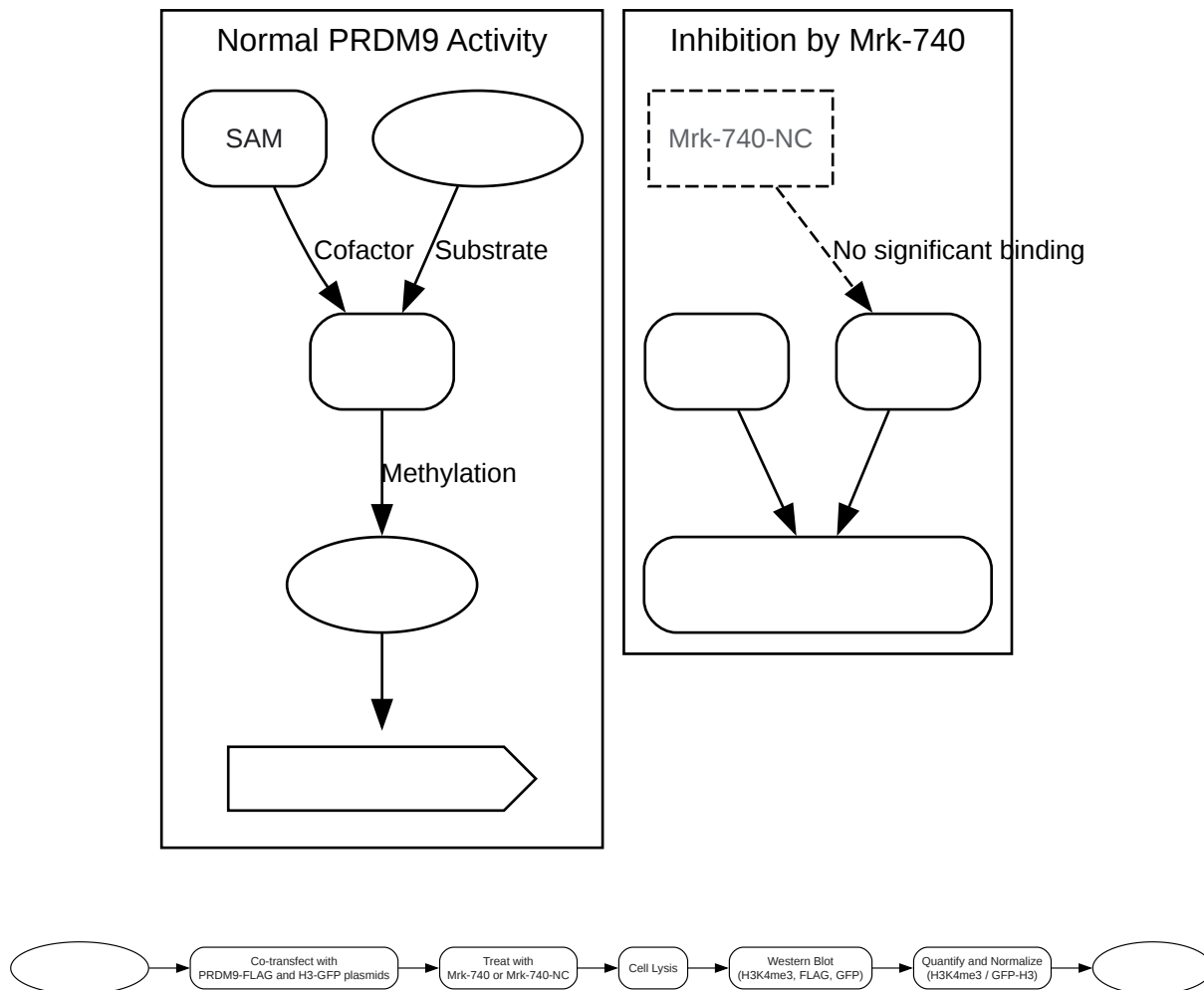
The following table summarizes the key quantitative biophysical parameters of Mrk-740 and **Mrk-740-NC** based on available experimental data.

Property	Mrk-740	Mrk-740-NC	Reference
Target	PRDM9	PRDM9 (inactive)	[4][5]
Mechanism of Action	SAM-dependent, substrate-competitive inhibitor	Inactive control	[2][3][4]
In Vitro IC50 (PRDM9)	80 ± 16 nM	> 100 µM	[1][4][5]
Cellular IC50 (H3K4 Trimethylation)	0.8 ± 0.1 µM (in HEK293T cells)	No inhibition up to 10 µM	[4][6]
Binding Affinity (Kd) to PRDM9	87 ± 5 nM (via SPR)	Not reported	[7]
Selectivity	Highly selective for PRDM9 over other methyltransferases	Not applicable	[4][8]

Signaling Pathway and Mechanism of Action

Mrk-740 acts as an inhibitor of PRDM9, a histone methyltransferase that specifically trimethylates histone H3 at lysine 4 (H3K4me3). This epigenetic modification plays a critical role in defining hotspots for meiotic recombination. The inhibition by Mrk-740 is dependent on the presence of the cofactor S-adenosylmethionine (SAM) and is competitive with the histone substrate.[2][3] **Mrk-740-NC**, despite its structural similarity, lacks this inhibitory activity.

PRDM9 Signaling and Inhibition by Mrk-740



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